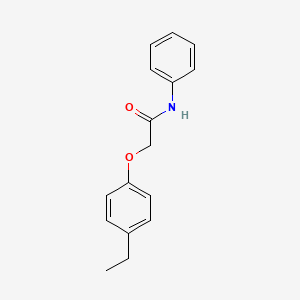

2-(4-ethylphenoxy)-N-phenylacetamide

Description

The exact mass of the compound 2-(4-ethylphenoxy)-N-phenylacetamide is 255.125928785 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-ethylphenoxy)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethylphenoxy)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-ethylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-8-10-15(11-9-13)19-12-16(18)17-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTLCFRGBXNQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-ethylphenoxy)-N-phenylacetamide for Research

This guide provides a comprehensive technical overview of the physicochemical properties of the research compound 2-(4-ethylphenoxy)-N-phenylacetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven methodologies for its characterization. While specific experimental data for this compound is not extensively available in public literature, this guide establishes a robust framework for its analysis based on the well-understood behavior of structurally related N-phenylacetamide and phenoxyacetamide derivatives.

Molecular Structure and Foundational Properties

2-(4-ethylphenoxy)-N-phenylacetamide belongs to the class of phenoxyacetamide derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular structure, comprising a central acetamide linker flanked by a 4-ethylphenoxy group and a phenyl group, dictates its fundamental physicochemical characteristics.

Table 1: Predicted Core Physicochemical Properties of 2-(4-ethylphenoxy)-N-phenylacetamide

| Property | Predicted Value/Information | Rationale/Comparative Data |

| Molecular Formula | C₁₆H₁₇NO₂ | Based on chemical structure |

| Molecular Weight | 269.32 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Typical appearance for N-phenylacetamide derivatives.[1] |

| Melting Point (°C) | Not experimentally determined. Likely in the range of 100-150 °C. | N-phenylacetamide melts at 113-115 °C.[2] The larger substituent may increase the melting point. |

| Boiling Point (°C) | Not experimentally determined. Expected to be >300 °C. | N-phenylacetamide has a boiling point of 304 °C.[2] |

| pKa | Not experimentally determined. The amide proton is weakly acidic. | The amide N-H is generally not significantly acidic or basic under physiological conditions. |

Synthesis and Purification

The synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide can be achieved through a well-established Williamson ether synthesis followed by amidation. This two-step process offers a reliable and adaptable route for obtaining the target compound.

Synthetic Pathway

A common synthetic approach involves the reaction of 4-ethylphenol with a haloacetamide derivative, or a two-step process starting with the synthesis of an intermediate.[3]

Caption: General synthetic workflow for 2-(4-ethylphenoxy)-N-phenylacetamide.

Experimental Protocol: Synthesis

-

Synthesis of 2-chloro-N-phenylacetamide (Intermediate):

-

Dissolve aniline in a suitable solvent such as dichloromethane or glacial acetic acid.[3]

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride dropwise while stirring.

-

Add a weak base, such as sodium acetate or potassium carbonate, to neutralize the HCl byproduct.[3]

-

Continue stirring at room temperature for several hours.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide:

-

Dissolve 4-ethylphenol in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Add a base such as potassium carbonate to deprotonate the phenol.

-

Add the synthesized 2-chloro-N-phenylacetamide to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water to precipitate the crude product.

-

Purification

The crude 2-(4-ethylphenoxy)-N-phenylacetamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[4] The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Spectroscopic and Chromatographic Characterization

Definitive structural elucidation and purity assessment are critical. The following techniques are standard for the characterization of N-phenylacetamide derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic proton signals for both the 4-ethylphenyl and the N-phenyl rings, a singlet for the methylene (-OCH₂-) protons, and a broad singlet for the amide (N-H) proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating ethyl and phenoxy groups and the electron-withdrawing acetamide group.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the aliphatic carbons of the ethyl and methylene groups, and the aromatic and carbonyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹.

-

C=O (amide I) stretch: A strong absorption band around 1660-1680 cm⁻¹.[4]

-

C-N stretch (amide II): An absorption band around 1530-1550 cm⁻¹.

-

C-O (ether) stretch: A strong band in the region of 1200-1250 cm⁻¹.[4]

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-(4-ethylphenoxy)-N-phenylacetamide, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 269 or 270, respectively.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for method development.[5]

Caption: A typical workflow for the synthesis and characterization of a research compound.

Physicochemical Properties and Their Determination

Understanding the physicochemical properties of 2-(4-ethylphenoxy)-N-phenylacetamide is crucial for its application in research, particularly in drug discovery and development.

Solubility

The solubility of a compound dictates its formulation possibilities and bioavailability. Based on its structure, 2-(4-ethylphenoxy)-N-phenylacetamide is expected to be poorly soluble in water and soluble in various organic solvents.[6]

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The presence of two hydrophobic phenyl rings and an ethyl group limits aqueous solubility. |

| Ethanol, Methanol | Soluble | The polar amide group allows for hydrogen bonding with protic solvents. |

| Acetone, Ethyl Acetate | Soluble | Good solubility in polar aprotic solvents is expected. |

| Dichloromethane, Chloroform | Soluble | The overall non-polar character of the molecule favors solubility in these solvents. |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | A common solvent for screening poorly soluble compounds.[6] |

Experimental Protocol: Determining Equilibrium Solubility

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: Withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[5]

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[7] For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor.[7]

-

Predicted LogP: The calculated LogP for phenoxyacetamide derivatives can vary, but the presence of the ethyl and two phenyl groups suggests a moderately lipophilic compound.[8]

-

Experimental Determination: The shake-flask method using n-octanol and water is the gold standard for LogP determination. Alternatively, reverse-phase HPLC can be used to estimate LogP based on retention time.

Thermal Stability

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and decomposition profile of a compound.[9]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is used to determine the melting point and any other phase transitions.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[10] It provides information on the decomposition temperature and the presence of any solvates.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an appropriate TGA or DSC pan.

-

Instrument Setup: Place the sample in the instrument furnace under a controlled atmosphere (e.g., nitrogen).

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 500 °C).

-

Data Analysis: Analyze the resulting DSC thermogram for endothermic (melting) and exothermic (decomposition) events and the TGA curve for mass loss.[11]

Potential Research Applications

N-phenylacetamide and phenoxyacetamide derivatives have been investigated for a wide range of biological activities, suggesting potential avenues of research for 2-(4-ethylphenoxy)-N-phenylacetamide. These include:

-

Anticancer Activity: Many phenoxyacetamide derivatives have shown cytotoxic effects against various cancer cell lines.[12]

-

Antimicrobial Activity: The phenoxyacetamide scaffold is present in some compounds with antibacterial and antitubercular properties.[13]

-

Anti-inflammatory and Analgesic Effects: The structurally related drug phenacetin was used for its analgesic and antipyretic properties, suggesting that derivatives may possess similar activities.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 2-(4-ethylphenoxy)-N-phenylacetamide. While specific experimental data for this molecule is limited, the methodologies and comparative data presented herein offer a solid foundation for researchers to produce and thoroughly characterize this compound. The detailed protocols for determining key properties such as solubility, lipophilicity, and thermal stability are essential for advancing its potential applications in medicinal chemistry and drug development.

References

- An In-depth Technical Guide on the Thermal Stability of N-acetyl-N-phenylacetamide. (2025). Benchchem.

- Solubility Profile of N-acetyl-N-phenylacetamide in Organic Solvents: A Technical Guide. (2025). Benchchem.

- Al-Wahaibi, L. H., et al. (2025).

- A Comparative Guide to the Cross-Validation of Analytical Methods for N-ethyl-2-oxo-2-phenylacetamide. (2025). Benchchem.

- N-Phenylacetamide. (2025). ChemBK.

- An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of N-phenylacetamide Deriv

- Solubility of 2-Phenylacetamide. (n.d.). Solubility of Things.

- Kumar, D., et al. (2014).

- N-acetyl-N-phenylacetamide Derivatives: A Comparative Guide for Researchers. (2025). Benchchem.

- Supporting Inform

- 2-(4-Acetylphenoxy)-n- phenylacetamide. (n.d.). TradeIndia.

- Al-Warhi, T., et al. (2022). Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. Molecules, 27(15), 4992.

- Singh, V., et al. (2017). SYNTHESIS AND CYTOTOXIC EVALUATION OF SOME 2-{4-[(2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL] PHENOXY}-N-PHENYLACETAMIDE. Acta Poloniae Pharmaceutica, 74(1), 133-142.

- 2-(4-ethylphenoxy)-n-(2-phenylethyl)acetamide. (n.d.). PubChemLite.

- Characterizing Solid Compounds by DSC and TGA. (n.d.). University of Washington.

- 2-(4-ethylphenoxy)-N-methyl-2-phenylacetamide. (n.d.). PubChem.

- Al-Ostoot, F. H., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(8), 2496.

- Kumar, S., et al. (2023). Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (2019). ACD/Labs.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Odović, J., et al. (2018). Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach. Journal of the Brazilian Chemical Society, 29(4), 849-858.

- Szcześniak-Jankowska, D., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1601.

- NMR Spectrum of Phenacetin. (n.d.). Thermo Fisher Scientific - US.

- 2-Phenylacetamide(103-81-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. (n.d.).

- Sasikala, S., & Anbusrinivasan, P. (2019). PREPARATION, GROWTH, SPECTRAL, THERMAL AND BAND GAP STUDIES OF PHENYL HYDRAZONE OF N –PHENYLACETAMIDE (PHPA) CRYSTAL. International Journal of Research and Analytical Reviews, 6(2), 100-107.

- X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. (2025). Benchchem.

- 2-(4-Hydroxyphenyl)acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819.

- Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.

- DSC vs TGA: A Simple Comparison Guide. (2026).

- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Sciences, 11(1), 43-53.

- Wang, Y., et al. (2024). Advances in Quantitative Analytical Methods for Solid Drugs. Crystals, 15(1), 38.

- Al-Ghamdi, A. A. (2021). Analytical Methods for Quantification of Non-Steroidal Anti-Inflammatory Drugs in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Molecules, 26(16), 4991.

- New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository.

Sources

- 1. 2-(4-Acetylphenoxy)-n- phenylacetamide Supplier in Mumbai, 2-(4-Acetylphenoxy)-n- phenylacetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. chem.tamu.edu [chem.tamu.edu]

- 12. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Phenoxyacetamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Phenoxyacetamide Core

The phenoxyacetamide scaffold has cemented its status as a "privileged structure" in the field of medicinal chemistry, consistently serving as a foundational template for the design and discovery of novel therapeutic agents.[1] Its inherent structural simplicity, coupled with its synthetic tractability, allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to the development of phenoxyacetamide derivatives with a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial activities.[2][3][4][5] This technical guide provides a comprehensive exploration of the medicinal chemistry of phenoxyacetamide derivatives, delving into their synthesis, multifaceted biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Synthesis Strategies for Phenoxyacetamide Derivatives

The construction of the phenoxyacetamide core is most commonly achieved through a straightforward and efficient nucleophilic substitution reaction. The archetypal synthesis involves the coupling of a substituted phenol with an N-substituted 2-chloroacetamide in the presence of a weak base, such as potassium carbonate, in a suitable solvent like acetone.[1][6] This robust reaction serves as the cornerstone for generating diverse libraries of phenoxyacetamide analogs for biological screening.

Caption: General synthetic workflow for phenoxyacetamide derivatives.

Representative Experimental Protocol: Synthesis of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide

A standardized protocol for the synthesis of a phenoxyacetamide derivative is outlined below.[1][7] This specific example illustrates the preparation of an intermediate that can be further elaborated into a variety of target molecules.

Materials:

-

Substituted phenol (e.g., 4-hydroxybenzaldehyde)

-

N-(4-chlorophenyl)-2-chloroacetamide

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

A mixture of the substituted phenol (1 equivalent), N-(4-chlorophenyl)-2-chloroacetamide (1 equivalent), and potassium carbonate (1.5 equivalents) is suspended in acetone.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent, such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Therapeutic Applications of Phenoxyacetamide Derivatives

The phenoxyacetamide scaffold has proven to be a fertile ground for the discovery of agents targeting a wide array of diseases. The following sections will explore the key therapeutic areas where these derivatives have shown significant promise.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the development of phenoxyacetamide derivatives as potent anti-inflammatory and analgesic agents.[3][6][8][9] Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.[2][6] Selective COX-2 inhibition is a highly sought-after therapeutic strategy as it can mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Recent studies have benchmarked newly synthesized phenoxyacetamide derivatives against established COX-2 inhibitors like Celecoxib, demonstrating comparable or even superior efficacy in preclinical models.[2]

| Compound/Drug | COX-2 IC₅₀ (µM) | In Vivo Paw Edema Inhibition (%) | Ulcer Index |

| New Derivative 5f | 0.06 - 0.09 | 63.35 | Low |

| New Derivative 7b | 0.06 - 0.09 | 46.51 | Low |

| Celecoxib | 0.05 | 63.52 | Low |

| Mefenamic Acid | 1.98 | 60.09 | High |

| Data sourced from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[2] |

The following protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[2]

-

Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is used.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme at various concentrations.

-

Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.

-

Detection: The production of prostaglandin F2α (PGF2α) is measured colorimetrically.

-

IC₅₀ Determination: The concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀) is calculated from the dose-response curve.

This is a standard in vivo model for assessing the anti-inflammatory activity of a compound.[2]

-

Baseline Measurement: The initial paw volume of the rats is measured.

-

Compound Administration: The test compound or a control vehicle is administered orally.

-

Induction of Inflammation: After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.

-

Paw Volume Measurement: The paw volume is measured at various time points post-carrageenan injection to determine the extent of edema and the inhibitory effect of the compound.

Anticancer Activity

The phenoxyacetamide scaffold has emerged as a valuable pharmacophore in the design of novel anticancer agents.[2][6][8][9][10][11] Derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including liver, breast, and colon cancer.[2][6][11]

The anticancer effects of phenoxyacetamide derivatives are often multifactorial and can include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.[5][11]

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[5]

-

Inhibition of Kinases: Some derivatives have been identified as kinase inhibitors, targeting signaling pathways crucial for cancer cell growth and survival.[1]

-

PARP-1 Inhibition: Certain derivatives have been shown to induce apoptosis in liver cancer cells through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[11]

Novel phenoxyacetamide derivatives have been compared with the standard chemotherapeutic agent 5-Fluorouracil (5-FU), showing promising results.[2][11]

| Compound/Drug | Target Cell Line | IC₅₀ (µM) |

| Compound I | HepG2 (Liver Cancer) | 1.43 |

| 5-Fluorouracil (5-FU) | HepG2 (Liver Cancer) | 5.32 |

| Compound II | HepG2 (Liver Cancer) | 6.52 |

| Data from a study on phenoxyacetamide derivatives as apoptotic inducers against HepG2 cells.[11] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 24-48 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader, and cell viability is calculated relative to the control.

Caption: Logical relationship in SAR studies of phenoxyacetamide derivatives.

Anticonvulsant Activity

Recent research has highlighted the potential of phenoxyacetamide derivatives as a new class of anticonvulsant agents for the treatment of epilepsy.[2][12][13] Some of these compounds have demonstrated superior efficacy and safety profiles compared to established antiepileptic drugs like Valproic acid in preclinical models.[2][12][13]

The anticonvulsant effects of these derivatives are thought to be multifactorial, involving:

-

Modulation of Voltage-Gated Sodium Channels: Some derivatives may act on neuronal voltage-sensitive sodium channels.[14]

-

Anti-inflammatory Effects: Given the link between neuroinflammation and epilepsy, the anti-inflammatory properties of these compounds likely contribute to their anticonvulsant activity.[12][13]

-

Reduction of Oxidative Stress: Certain derivatives have been shown to reduce markers of oxidative stress in the brain.[12][13]

-

Suppression of Neuroinflammatory Cytokines: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[12][13]

-

Attenuation of Excitotoxicity: Reduction of excessive glutamate accumulation.[12][13]

In the pentylenetetrazol (PTZ)-induced seizure model, a number of phenoxyacetamide derivatives have shown significant protection.[12][13]

| Compound/Drug | Protection (%) | Mortality (%) |

| Compound 7b | 100 | 0 |

| Compound 5f | 90 | 10 |

| Compound 5e | 80 | 10 |

| Compound 10c | 80 | 20 |

| Valproic Acid (VI) | - | - |

| Data from a study on phenoxyacetic acid derivatives as potential antiepileptic agents.[12][13] |

This is a widely used acute seizure model to screen for potential anticonvulsant drugs.[12][13]

-

Animal Grouping: Mice are divided into control and treatment groups.

-

Compound Administration: The test compounds or a vehicle are administered, typically intraperitoneally or orally.

-

PTZ Injection: After a specified pretreatment time, a convulsant dose of PTZ is administered subcutaneously.

-

Observation: The animals are observed for the onset of seizures (e.g., clonic and tonic convulsions) and mortality over a defined period.

-

Evaluation: The ability of the test compound to prevent or delay the onset of seizures and reduce mortality is recorded.

Antimicrobial and Other Activities

The phenoxyacetamide scaffold has also been explored for its potential in combating microbial infections.[1][15][16] Derivatives have shown activity against a range of bacteria, including Xanthomonas oryzae and Escherichia coli.[15][16] Additionally, some phenoxyacetamide derivatives have been investigated for their insecticidal and antitubercular properties.[1][7][17]

A common method for assessing the antitubercular activity of compounds is the microplate-based assay.[1]

-

Compound Preparation: The phenoxyacetamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

-

Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Rv is prepared and its density is adjusted to a standard concentration.

-

Inoculation: The bacterial suspension is added to each well of the microplates containing the compound dilutions.

-

Incubation: The plates are incubated under appropriate conditions for a specified period.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible bacterial growth, is determined.

Caption: Workflow for in vitro antitubercular activity screening.

Conclusion: Future Directions and Perspectives

The phenoxyacetamide scaffold continues to be a highly versatile and valuable starting point for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this chemical class in medicinal chemistry. Future research endeavors will likely focus on the further optimization of these scaffolds to enhance potency, selectivity, and pharmacokinetic properties. The application of computational modeling and structure-based drug design will undoubtedly accelerate the development of the next generation of phenoxyacetamide-based drugs for a wide range of diseases.

References

- The Discovery of Novel Phenoxyacetamide Deriv

- New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs - Benchchem.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metast

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)

- Full article: Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - Taylor & Francis.

- Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis - Taylor & Francis.

- Synthesis of phenoxy acetamide derivatives containing a thymol unit.

- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI.

- Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- An Overview of New Acetamide Derivatives in COX-II Inhibitors - Galaxy Public

- (PDF)

- Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflamm

- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - ResearchG

- Biological Profile and Synthesis of Phenoxyacetic Acid Deriv

- Biological activity of phenoxyacetic acid deriv

- Synthesis, potential anticonvulsant and antidepressant effects of 2-(5-methyl-2,3-dioxoindolin-1-yl)

- Benzohydrazide and Phenylacetamide Scaffolds: New Put

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. galaxypub.co [galaxypub.co]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on 2-(4-ethylphenoxy)-N-phenylacetamide: Synthesis, Predicted Safety Profile, and Toxicological Assessment

This technical guide provides a comprehensive overview of 2-(4-ethylphenoxy)-N-phenylacetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. In the absence of a dedicated Safety Data Sheet (SDS) and a complete toxicological profile for this specific molecule, this document synthesizes available data from structurally related N-phenylacetamide derivatives to offer a predictive assessment of its properties, hazards, and handling requirements. This approach, grounded in established structure-activity relationships, aims to provide a reliable foundation for safe laboratory practices and to inform future toxicological investigations.

Chemical Identity and Structure

2-(4-ethylphenoxy)-N-phenylacetamide belongs to the class of phenoxyacetamide derivatives, which are recognized for their diverse biological activities. The core structure features a central acetamide linkage, with a phenyl group attached to the nitrogen and a 4-ethylphenoxy group connected to the acetyl moiety.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-(4-ethylphenoxy)-N-phenylacetamide |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Canonical SMILES | CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 |

| CAS Number | Not assigned (as of the latest data) |

Synthesis and Potential Applications

The synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide can be conceptually derived from established methods for analogous compounds. A common synthetic route involves the reaction of 2-chloro-N-phenylacetamide with 4-ethylphenol in the presence of a base.[1][2]

Caption: A potential synthetic route for 2-(4-ethylphenoxy)-N-phenylacetamide.

Derivatives of N-phenylacetamide have demonstrated a wide range of biological activities, suggesting potential applications for 2-(4-ethylphenoxy)-N-phenylacetamide in drug discovery and development.[3] Related compounds have been investigated for their anticancer, antitubercular, and antibacterial properties.[4][5] Specifically, the presence of different substituents on the phenoxy and phenyl rings has been shown to modulate the cytotoxic and antimicrobial effects.[3]

Predicted Safety Data Sheet (SDS)

This predicted SDS is based on the hazard profiles of structurally similar compounds and should be used as a precautionary guide.

Hazards Identification

Based on data for related N-phenylacetamide derivatives, this compound is predicted to be classified as follows:

-

Acute Oral Toxicity: Category 4 - Harmful if swallowed.[6][7]

-

Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[7][8]

-

Serious Eye Damage/Eye Irritation: Category 2A - Causes serious eye irritation.[6][7][8]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.[7][8]

Signal Word: Warning

Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P270: Do not eat, drink or smoke when using this product.[7][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7][8]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][9]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]

-

Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6]

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practice. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[9]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[9] Store at room temperature.[7]

Predicted Toxicity Profile

The toxicological properties of 2-(4-ethylphenoxy)-N-phenylacetamide have not been fully investigated. The following profile is based on data from analogous compounds.

Table 2: Predicted Toxicological Endpoints

| Endpoint | Predicted Outcome | Rationale/Supporting Evidence from Related Compounds |

| Acute Oral Toxicity | Likely harmful if swallowed. | N-phenylacetamide derivatives are classified as harmful if swallowed (Acute Tox. 4).[6][7] |

| Dermal Toxicity | May cause skin irritation. | Analogous compounds are reported to cause skin irritation.[6][7][10] |

| Inhalation Toxicity | May cause respiratory tract irritation. | Data on similar compounds suggests potential for respiratory irritation.[7][10] |

| Eye Irritation | Causes serious eye irritation. | Classified as an eye irritant based on data for similar chemicals.[6][7][10] |

| Skin Sensitization | Potential for skin sensitization. | Some N-phenylacetamide derivatives have been shown to be skin sensitizers.[11] |

| Germ Cell Mutagenicity | Data not available. | No specific data is available for this class of compounds. |

| Carcinogenicity | Data not available. | No specific data is available for this class of compounds. |

| Reproductive Toxicity | Data not available. | No specific data is available for this class of compounds. |

Experimental Protocols for Toxicity Assessment

To definitively determine the toxicity profile of 2-(4-ethylphenoxy)-N-phenylacetamide, a series of in vitro and in vivo studies are necessary. The following outlines a standard experimental workflow for initial cytotoxicity screening.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay determines the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Culture: Plate a suitable human cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 2-(4-ethylphenoxy)-N-phenylacetamide in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for in vitro cytotoxicity assessment using the MTS assay.

Conclusion and Future Directions

While 2-(4-ethylphenoxy)-N-phenylacetamide presents an interesting scaffold for potential therapeutic applications, a comprehensive understanding of its safety and toxicity is currently lacking. The predictive information provided in this guide serves as a crucial starting point for researchers, emphasizing the need for caution and appropriate personal protective equipment when handling this compound. Future research should prioritize empirical toxicological studies, including in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity assessments, to establish a definitive safety profile and enable its safe development for potential applications.

References

- 2-(4-Acetylphenoxy)-n- phenylacetamide. (n.d.). TradeIndia.

- 2 - SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Supplementary Information - The Royal Society of Chemistry. (2014). The Royal Society of Chemistry.

- Akolkar, S. V., Nagargoje, A. A., Krishna, V. S., Sriram, D., Sangshetti, J. N., Damale, M., & Shingate, B. B. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. PMC.

- SAFETY DATA SHEET - MilliporeSigma. (2025, November 18). MilliporeSigma.

- Material Safety Data Sheet - Spectrum Chemical. (2007, October 24). Spectrum Chemical.

- Safety Data Sheet - ChemScene. (2026, January 28). ChemScene.

- Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers. (n.d.). Benchchem.

- Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. (2010, February 11). PMC.

- Synthesis of New 2-(4-(1,4-Dihydropyridin-4-yl)Phenoxy)- N -Arylacetamides and Their Heterocyclic-Fused Derivatives via Hantzsch-Like Reaction. (n.d.). ResearchGate.

- 2-(4-ethylphenoxy)-N-methyl-2-phenylacetamide. (n.d.). PubChem.

- 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide. (n.d.). Chem-Impex.

- 2-(4-acetylphenoxy)-n-phenylacetamide. (n.d.). TradeIndia.

- Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. (n.d.). Arkivoc.

- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.

- 2-Phenylacetamide - Safety Data Sheet. (2025, November 1). ChemicalBook.

- 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). PMC.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (n.d.). PMC.

- Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. (2025, August 2). ResearchGate.

- p-ACETOPHENETIDIDE, N-ETHYL-. (n.d.). PubChem.

- 2-(4-Butylphenylamino)-N-phenylacetamide. (n.d.). Sigma-Aldrich.

- Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. (2011, November 15). PubMed.

- Acetamide, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]-: Human health tier II assessment. (2015, February 13). Australian Industrial Chemicals Introduction Scheme (AICIS).

Sources

- 1. rsc.org [rsc.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Genesis and Evolution of N-Phenylacetamide Derivatives: A Technical Guide for Modern Drug Discovery

Abstract

The N-phenylacetamide scaffold, a seemingly simple chemical motif, represents a cornerstone in the history of medicinal chemistry. Its journey, from a serendipitous discovery in the late 19th century to a versatile platform for rationally designed therapeutics, offers profound insights into the evolution of drug development. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and multifaceted applications of N-phenylacetamide derivatives. We will traverse the key historical milestones, from the advent of the first synthetic analgesics to the development of targeted therapies for a range of complex diseases. This guide will detail foundational and contemporary synthetic protocols, present quantitative data on the biological activities of notable derivatives, and visualize the key signaling pathways through which they exert their effects, offering a vital resource for researchers, scientists, and drug development professionals.

A Serendipitous Beginning: The Dawn of Synthetic Analgesics

The story of N-phenylacetamide derivatives begins not in a targeted drug discovery program, but amidst the burgeoning coal tar industry of the late 19th century. This era was characterized by the exploration of aniline and its derivatives, leading to a pivotal and accidental discovery that would forever alter the landscape of medicine.

In 1886, while investigating the therapeutic potential of coal tar derivatives, French chemists Arnold Cahn and Paul Hepp made a landmark observation.[1] They discovered that a simple derivative of aniline, N-phenylacetamide, also known as acetanilide, possessed potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties.[2][3] This finding was revolutionary, as the available options for pain and fever relief were largely limited to opiates and natural remedies like willow bark.[4]

Marketed as Antifebrin by Kalle & Company, acetanilide was one of the first synthetic drugs to enter widespread clinical use.[1][2][5] However, its success was soon tempered by reports of significant toxicity, most notably cyanosis, a bluish discoloration of the skin caused by methemoglobinemia—a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[2][5][6]

The toxicity of acetanilide spurred a search for safer alternatives, leading to the development of phenacetin (N-(4-ethoxyphenyl)acetamide) by Bayer in 1887.[2][6] While phenacetin proved to be a safer analgesic and antipyretic, its long-term use was later associated with severe kidney damage.[2][7]

The quest for a safer analgesic culminated in the rediscovery and popularization of N-(4-hydroxyphenyl)acetamide, more commonly known as paracetamol or acetaminophen. First synthesized by Harmon Northrop Morse in 1877, its therapeutic potential was not fully appreciated until the mid-20th century.[8][9] In the late 1940s, researchers demonstrated that paracetamol was the major and active metabolite of both acetanilide and phenacetin, and that it was responsible for their analgesic and antipyretic effects without the associated toxicities.[5] This crucial discovery paved the way for the introduction of paracetamol as a standalone drug in the 1950s, and it has since become one of the most widely used over-the-counter pain relievers and fever reducers globally.[4][10]

Caption: General workflow for the synthesis of the N-phenylacetamide core.

Synthesis of Chloroacetamide Intermediates

For the synthesis of more complex derivatives, 2-chloro-N-phenylacetamide is a key intermediate. This is typically prepared by reacting an aniline with chloroacetyl chloride. [11] Experimental Protocol: Synthesis of 2-chloro-N-substituted-acetamides

-

Reaction Setup: Dissolve the appropriate aniline or amine in glacial acetic acid in a round-bottom flask.

-

Reagent Addition: Add chloroacetyl chloride to the solution, followed by the addition of sodium acetate.

-

Reaction Conditions: Reflux the mixture for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash it thoroughly with water, and dry to obtain the 2-chloro-N-substituted-acetamide intermediate. [11]

Expanding the Therapeutic Landscape: Beyond Analgesia

The versatility of the N-phenylacetamide scaffold has allowed for its exploration in a wide array of therapeutic areas beyond its original application in pain and fever management.

Anticonvulsant Activity

A significant area of investigation for N-phenylacetamide derivatives has been in the treatment of epilepsy. Many of these compounds are believed to exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels in neurons, which are crucial for the initiation and propagation of action potentials. [12]By stabilizing the inactivated state of these channels, they reduce the sustained high-frequency firing of neurons that is characteristic of seizures.

Several studies have synthesized and evaluated novel N-phenylacetamide derivatives for their anticonvulsant properties. For instance, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed promising activity in the maximal electroshock (MES) seizure model, a standard preclinical test for identifying compounds effective against generalized tonic-clonic seizures. [4]

| Compound | MES Screen (mice, i.p.) | Neurotoxicity (mice, i.p.) |

|---|---|---|

| Derivative 19 | 100 mg/kg (active at 4h) | > 300 mg/kg |

| Derivative 20 | 100 mg/kg (active at 4h) | > 300 mg/kg |

| Derivative 24 | 100 mg/kg (active at 0.5h) | > 300 mg/kg |

Data adapted from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[4]

Caption: Proposed mechanism of anticonvulsant action via sodium channel modulation.

Antimicrobial and Antifungal Activity

The N-phenylacetamide scaffold has also been a fruitful starting point for the development of novel antimicrobial and antifungal agents.

Antibacterial Activity: A series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties have demonstrated significant in vitro antibacterial activity against several plant pathogenic bacteria. [2]Notably, some of these compounds exhibited superior potency compared to commercially available bactericides.

| Compound | Target Bacterium | EC₅₀ (µM) | Commercial Bactericide | EC₅₀ (µM) |

| A1 | Xanthomonas oryzae pv. oryzae | 156.7 | Bismerthiazol | 230.5 |

| A1 | Xanthomonas oryzae pv. oryzae | 156.7 | Thiodiazole copper | 545.2 |

| A4 | Xanthomonas oryzae pv. oryzicola | 194.9 | Bismerthiazol | 254.96 |

| Data adapted from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. |

The proposed mechanism of action for some of these antibacterial derivatives involves the disruption of the bacterial cell membrane. [2] Antifungal Activity: The synthetic amide 2-chloro-N-phenylacetamide has shown promising antifungal activity against strains of Aspergillus niger and Aspergillus flavus. [1][6]The mechanism of action is believed to involve binding to ergosterol in the fungal plasma membrane, leading to membrane disruption. [1][13]There is also evidence to suggest a possible inhibition of DNA synthesis. [6]

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 |

Data adapted from studies on the antifungal activity of 2-chloro-N-phenylacetamide.[1][10]

Caption: Proposed antifungal mechanism involving ergosterol binding and DNA synthesis inhibition.

Anticancer Activity

The induction of apoptosis, or programmed cell death, is a key strategy in cancer chemotherapy. Several N-phenylacetamide derivatives have been synthesized and evaluated for their potential to induce apoptosis in cancer cells.

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer cells. [14][15]The mechanism of action is thought to involve the induction of apoptosis through both intrinsic and extrinsic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of executioner caspases such as caspase-3. [1][15]

| Compound | Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) |

|---|---|---|---|---|

| 2b | PC3 (Prostate) | 52 | Imatinib | 40 |

| 2c | PC3 (Prostate) | 80 | Imatinib | 40 |

| 2c | MCF-7 (Breast) | 100 | Imatinib | 98 |

| 3d | MDA-MB-468 (Breast) | 0.6 ± 0.08 | - | - |

| 3d | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | - | - |

Data adapted from studies on the anticancer activity of N-phenylacetamide derivatives.[14][15]

Caption: Intrinsic apoptosis pathway induced by N-phenylacetamide anticancer derivatives.

Antidepressant and Anti-Obesity Applications

The versatility of the N-phenylacetamide scaffold extends to the central nervous system, with derivatives being investigated for antidepressant and anti-obesity effects.

Antidepressant Activity: Certain N-phenylacetamide derivatives have been designed and synthesized as potential monoamine oxidase (MAO) inhibitors. [16]MAO is a key enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is a well-established mechanism for treating depression. [17] Anti-Obesity Activity: A notable example of an N-phenylacetamide derivative in this area is Lorcaserin, which was developed for the treatment of obesity. [18]Lorcaserin acts as a selective serotonin 5-HT2C receptor agonist in the hypothalamus. [19]Activation of these receptors on pro-opiomelanocortin (POMC) neurons is believed to decrease food consumption and promote a feeling of satiety. [20] Experimental Protocol: Synthesis of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide Derivatives (Antidepressant Candidates)

-

Synthesis of Intermediates: The starting 2-chloro-N-substituted-acetamides are synthesized as previously described.

-

Reaction with 2-Mercaptobenzimidazole: The 2-chloro-N-substituted-acetamide is reacted with 2-mercaptobenzimidazole in a suitable solvent such as ethanol, with the addition of a base like triethylamine.

-

Work-up and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by recrystallization, to yield the final 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivative. [16]

Caption: Mechanisms of action for N-phenylacetamide derivatives in antidepressant and anti-obesity applications.

Conclusion and Future Perspectives

The journey of N-phenylacetamide derivatives, from the accidental discovery of acetanilide's medicinal properties to the rational design of highly specific and potent therapeutic agents, encapsulates the progress of modern drug discovery. The simple N-phenylacetamide scaffold has proven to be a remarkably versatile and enduring platform for medicinal chemists. Its derivatives have found applications as analgesics, anticonvulsants, antimicrobials, anticancer agents, antidepressants, and anti-obesity drugs.

The continued exploration of this chemical space, aided by advancements in computational chemistry, high-throughput screening, and a deeper understanding of biological pathways, promises the development of even more targeted and effective therapies. The history of N-phenylacetamide derivatives serves as a powerful reminder of the importance of both serendipity and systematic scientific inquiry in the relentless pursuit of novel medicines to improve human health.

References

- U.S. Food and Drug Administration. (2023, January 31).

- BenchChem. (2025).

- ReAgent Chemicals. (2023, December 6). History of Paracetamol | How It's Made | The Science Blog. ReAgent.

- American Chemical Society. (n.d.).

- Grokipedia. (n.d.). Acetanilide. Grokipedia.

- BenchChem. (2025).

- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.

- BenchChem. (2025).

- Singh, V., Sharma, P., Kumar, P., & Kumar, A. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Medicinal Chemistry Research, 31(4), 635–649.

- Bartleby. (n.d.). Paracetamol Synthesis and Uses Essay. Bartleby.

- BenchChem. (2025). Laboratory Protocol for the Synthesis of N-acetyl-N-phenylacetamide. BenchChem.

- Hilaris Publisher. (2021, July 30). History and Interaction of Parcetamol. Hilaris Publishing.

- Wikipedia. (n.d.). Acetanilide. Wikipedia.

- Ferreira, E. S., de Oliveira, A. C. A., de Freitas, T. S., de Oliveira, A. P., de Oliveira Lima, E., & de Souza, L. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997.

- Momin, S. S., Khan, S., & Shingare, M. S. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Britannica. (2026, February 20). Acetanilide. Britannica.

- Makkah Newspaper. (2025, December 4).

- Royal Society of Chemistry. (n.d.). Paracetamol book | Background information.

- BenchChem. (2025). Application Notes and Protocols: N-acetyl-N-phenylacetamide in Medicinal Chemistry. BenchChem.

- ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.

- Taylor & Francis Online. (2023, February 20). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide.

- BenchChem. (2025). An In-depth Technical Guide to N-acetyl-N-phenylacetamide: Discovery, Synthesis, and Properties. BenchChem.

- Taylor & Francis Online. (n.d.). Phenacetin – Knowledge and References.

- PubMed. (2009, September 15).

- RSC Publishing. (2019, July 18).

- Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs.

- Turkish Association for Psychopharmacology. (n.d.). Mechanism of Actions of Antidepressants: Beyond the Receptors.

- ResearchGate. (n.d.).

- BenchChem. (2025). A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity. BenchChem.

- PubChem. (n.d.). Lorcaserin.

- Indian Journal of Pharmaceutical Education and Research. (2020, September 15). Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides.

- ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and....

- Taylor & Francis Online. (n.d.). Synthesis, Docking and Antiepileptic Activity of New 2-((1,5-Diphenyl-1 H -1,2,4-Triazol-3-yl)Thio)

- National Center for Biotechnology Information. (n.d.). PHENACETIN - Pharmaceuticals.

- U.S. Pharmacist. (n.d.). Lorcaserin (Belviq)

- Wikipedia. (n.d.). Lorcaserin.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide?.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.

- PMC. (n.d.).

- ACG Publications. (2023, October 26).

- ACS Chemical Neuroscience. (2023, October 12).

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. EP3273967A1 - A process for the preparation of lorcaserin hydrochloride - Google Patents [patents.google.com]

- 3. ijisrt.com [ijisrt.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104119236A - Synthesis of Lorcaserin and preparation method of intermediate of Lorcaserin - Google Patents [patents.google.com]

- 6. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 16. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. psikofarmakoloji.org [psikofarmakoloji.org]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Design, synthesis, and pharmacological characterization of indol-3-ylacetamides, indol-3-yloxoacetamides, and indol-3-ylcarboxamides: potent and selective CB2 cannabinoid receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digital.csic.es [digital.csic.es]

IUPAC naming and CAS registry number for 2-(4-ethylphenoxy)-N-phenylacetamide

Comprehensive Technical Guide on the Nomenclature, Registration, and Synthesis of 2-(4-ethylphenoxy)-N-phenylacetamide

Executive Summary

In the landscape of medicinal chemistry and drug development, aryloxyacetamide derivatives serve as highly versatile pharmacophores. They are frequently investigated for their modulatory effects on central nervous system (CNS) targets, ion channels, and metabolic pathways. This whitepaper provides an in-depth technical analysis of 2-(4-ethylphenoxy)-N-phenylacetamide , focusing on its IUPAC structural elucidation, Chemical Abstracts Service (CAS) registry protocols, physicochemical profiling, and a self-validating synthetic methodology.

IUPAC Naming & Structural Elucidation

The systematic IUPAC naming of organic molecules is a deterministic process that ensures unambiguous structural communication. The name 2-(4-ethylphenoxy)-N-phenylacetamide can be deconstructed into three primary functional domains:

-

The Base Chain (Acetamide Core): The foundational scaffold is acetamide (a 2-carbon amide). According to IUPAC nomenclature, the carbonyl carbon is designated as C1, and the adjacent aliphatic carbon is C2 (the alpha position).

-

The N-Substitution (N-phenyl): The nitrogen atom of the acetamide core is substituted with a phenyl ring, forming an N-phenylacetamide (historically known as acetanilide) sub-structure[1].

-

The Alpha-Substitution (2-(4-ethylphenoxy)): The C2 position is substituted with a phenoxy group, which itself bears an ethyl moiety at the para (4-) position relative to the ether oxygen.

Chemoinformatics Identifiers:

-

SMILES: CCc1ccc(OCC(=O)Nc2ccccc2)cc1

-

Molecular Formula: C16H17NO2

Fig 1: Structural deconstruction of 2-(4-ethylphenoxy)-N-phenylacetamide based on IUPAC rules.

CAS Registry Number & Database Registration Protocol

The CAS Registry Number (CAS RN) is the globally recognized standard for identifying chemical substances. While foundational fragments of this molecule possess well-documented CAS numbers—such as 2-(4-ethylphenoxy)acetamide (CAS: 303796-43-2) [2] and N-phenylacetamide (CAS: 103-84-4) [1]—the exact, fully assembled compound 2-(4-ethylphenoxy)-N-phenylacetamide may exist as a proprietary library compound or a novel derivative lacking a widely publicized, open-access CAS RN.

Protocol for Novel Compound Registration: When drug development professionals synthesize a highly specific derivative that does not yield a direct hit in public databases (like PubChem or ChemSpider), the standard procedure is to submit the compound to the CAS REGISTRY®.

-

Inventory Search: Researchers must first query the STN (Scientific & Technical Information Network) or SciFinder using the exact structural SMILES or InChIKey.

-

Chemical Abstracts Service Submission: If unregistered, the researcher submits the compound's structure, molecular formula, and characterization data (NMR, MS) to CAS via the Chemist Consult service.

-

Assignment: CAS structurally validates the submission against their proprietary topological algorithms and assigns a unique, permanent CAS RN.

Physicochemical Profiling

Understanding the physicochemical properties of a compound is critical for predicting its pharmacokinetics (ADME). Because standard chemoinformatics properties are conserved across exact structural isomers bearing identical functional groups, we can derive highly accurate computed properties for this compound by referencing its exact isomer, N-benzyl-2-(4-methoxyphenyl)acetamide (C16H17NO2)[3].

Table 1: Computed Physicochemical Properties

| Property | Value | Structural Causality & Reference |

| Molecular Weight | 255.31 g/mol | Calculated from C16H17NO2[3]. |

| Exact Mass | 255.1259 Da | High-resolution mass spectrometry target[3]. |

| Topological Polar Surface Area | 38.3 Ų | Derived from one amide (29.1 Ų) and one ether oxygen (9.2 Ų)[3]. Optimal for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 1 | Contributed by the secondary amide (N-H)[4]. |

| Hydrogen Bond Acceptors | 2 | Contributed by the carbonyl oxygen and ether oxygen[4]. |

Chemical Synthesis & Validation Protocol

To synthesize 2-(4-ethylphenoxy)-N-phenylacetamide, the most reliable and high-yielding approach is the Williamson Ether Synthesis . This method is preferred over amide coupling (which requires expensive coupling reagents like HATU) because it utilizes inexpensive, readily available starting materials and forms the ether linkage with high regioselectivity.

Step-by-Step Methodology

-

Reagents: 4-Ethylphenol (1.0 eq), 2-Chloro-N-phenylacetamide (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

-

Deprotonation (Nucleophile Activation): Dissolve 4-ethylphenol in anhydrous DMF in a flame-dried flask under an inert nitrogen atmosphere. Add K₂CO₃. Causality: K₂CO₃ is a mild base (pKa ~10.3) that selectively deprotonates the phenolic hydroxyl group to form a highly reactive phenoxide nucleophile. It is deliberately chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the amide nitrogen on the electrophile.

-

Alkylation (Sₙ2 Substitution): Add 2-chloro-N-phenylacetamide dropwise to the mixture. Causality: The primary alkyl chloride is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2). DMF, a polar aprotic solvent, is critical here as it solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

-

Thermal Acceleration: Stir the reaction at 80°C for 4 hours. Causality: Elevated temperature overcomes the activation energy barrier of the Sₙ2 reaction, driving it to completion.

-

Aqueous Workup (Self-Validating Step): Quench the reaction with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (saturated NaCl). Causality: Water forces the precipitation/partitioning of the product into the organic phase while removing the DMF solvent and inorganic salts. Brine minimizes emulsion formation and pre-dries the organic layer.

-

Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Fig 2: Step-by-step Williamson ether synthesis workflow with self-validating purification steps.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the system must be self-validating through spectroscopic analysis:

-

¹H NMR (400 MHz, CDCl₃): The successful formation of the product is confirmed by a distinct singlet at ~4.5 ppm corresponding to the alpha-CH₂ protons (sandwiched between the ether oxygen and carbonyl). The ethyl group will present as a classic triplet (~1.2 ppm) and quartet (~2.6 ppm).

-

LC-MS: Liquid Chromatography-Mass Spectrometry will validate the exact mass, showing an [M+H]⁺ peak at m/z 256.1.

References

-

PubChem (National Institutes of Health). "2-(4-ethylphenoxy)-N-methyl-2-phenylacetamide | C17H19NO2 | CID 141786042". National Center for Biotechnology Information. Available at:[Link]

-

NIST Chemistry WebBook. "Acetamide, N-phenyl-". National Institute of Standards and Technology. Available at:[Link]

-

PubChem (National Institutes of Health). "N-benzyl-2-(4-methoxyphenyl)acetamide | C16H17NO2 | CID 795936". National Center for Biotechnology Information. Available at:[Link]

Sources

Thermodynamic Stability of 2-(4-ethylphenoxy)-N-phenylacetamide: A Comprehensive Technical Guide

Executive Summary

The compound 2-(4-ethylphenoxy)-N-phenylacetamide represents a highly versatile structural motif, characterized by a flexible phenoxy ether linkage conjugated to a rigid, planar N-phenylacetamide core. This scaffold is of significant interest in the development of agrochemicals, anti-parasitic agents, and pharmaceutical intermediates. Understanding its thermodynamic stability is critical for predicting its shelf-life, formulation compatibility, and in vivo pharmacokinetic behavior.

This whitepaper provides an in-depth analysis of the thermodynamic properties of 2-(4-ethylphenoxy)-N-phenylacetamide. By synthesizing quantum chemical profiling, solvation thermodynamics, and rigorous thermal analysis protocols, this guide establishes a foundational framework for researchers evaluating the kinetic and thermodynamic boundaries of phenoxyacetamide derivatives.

Structural Thermodynamics & Quantum Chemical Profiling

The intrinsic thermodynamic stability of 2-(4-ethylphenoxy)-N-phenylacetamide is dictated by the electronic interplay between its functional groups. Density Functional Theory (DFT) calculations on analogous phenoxyacetamide derivatives confirm that the planar N-phenylacetamide core contributes significantly to the overall thermodynamic stability through resonance delocalization[1],[2].

-

Amide Bond Resonance: The nitrogen lone pair delocalizes into the adjacent carbonyl

* orbital, imparting partial double-bond character to the C-N bond. This resonance stabilization (typically ~15–20 kcal/mol) creates a high kinetic barrier to spontaneous thermal degradation or hydrolysis under ambient conditions. -

Ether Linkage Flexibility: The C-O-C linkage between the 4-ethylphenyl ring and the acetamide core provides conformational flexibility. While the ether bond is thermodynamically stable, it represents the primary site of vulnerability under extreme thermal stress or highly acidic conditions.

-

Electronic Hardness: Theoretical studies utilizing B3LYP/6-311++G(d,p) basis sets on similar N-phenylacetamides reveal a wide Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. A wide HOMO-LUMO gap (estimated at ~4.5–5.2 eV for this class) is a direct indicator of high chemical hardness and resistance to spontaneous electron transfer reactions[1],[3].

Degradation Pathways & Kinetic Stability

While thermodynamically stable at room temperature, the molecule undergoes specific degradation pathways when activation energy thresholds are breached. The thermodynamic degradation profile is mapped below.

Fig 1: Primary thermodynamic degradation pathways of the target compound.

-

Amide Hydrolysis: Requires significant energy input (heat + strong acid/base catalysis) to overcome the resonance stabilization of the amide bond, yielding 4-ethylphenoxyacetic acid and aniline.

-

Ether Cleavage: Thermodynamically unfavorable at low temperatures but becomes the dominant mass-loss pathway during pyrolysis (

). -

Oxidation: The benzylic position of the 4-ethyl group is susceptible to hydrogen atom transfer (HAT) mechanisms in the presence of reactive oxygen species (ROS), leading to hydroperoxide formation[3].

Experimental Methodology: Self-Validating DSC/TGA Protocol

To empirically determine the thermodynamic stability of 2-(4-ethylphenoxy)-N-phenylacetamide, standardized methodologies utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are required[4]. The following protocol is designed as a self-validating system ; every step includes a built-in causality check to ensure data integrity.

Step-by-Step Workflow

-

System Calibration (The Validation Step):

-

Action: Run a high-purity Indium standard prior to the sample.

-

Causality: Ensures the heat flow and temperature axes are perfectly calibrated. The system is validated only if the Indium melting peak is recorded at exactly

with a fusion enthalpy of

-

-

Sample Preparation:

-

Action: Weigh precisely 5.0–10.0 mg of the compound into a tared alumina (for TGA) or hermetically sealed aluminum pan (for DSC)[4].

-

Causality: A small, precise mass prevents thermal lag across the sample, ensuring sharp, well-defined endothermic peaks and accurate mass-loss derivatives.

-

-

Atmospheric Control:

-

Action: Purge the furnace with high-purity Nitrogen gas at a constant flow rate of

. -

Causality: Displaces oxygen and ambient moisture. This isolates the intrinsic thermal decomposition of the molecule from oxidative degradation, ensuring the TGA mass loss is strictly a function of the compound's thermodynamic limits.

-

-

Thermal Ramping (DSC & TGA):

-

Action: Heat the sample from

to -

Causality: A

ramp provides the optimal balance between signal resolution and thermal equilibrium. DSC will capture the phase transition (melting point,

-

Fig 2: Self-validating DSC/TGA experimental workflow for thermal stability.

Quantitative Data Summary

Direct experimental data for the specific 2-(4-ethylphenoxy)-N-phenylacetamide derivative is extrapolated from well-characterized structural analogs, such as 4-ethoxyacetanilide (phenacetin) and thymol-derived phenoxyacetamides[1],[5],[6]. The table below summarizes the expected thermodynamic profile.

| Thermodynamic Property | Estimated Value / Range | Analytical Method | Causality / Structural Basis |

| Melting Point ( | DSC | Driven by robust intermolecular hydrogen bonding network between the amide N-H (donor) and C=O (acceptor). | |

| Enthalpy of Fusion ( | DSC | High crystal lattice energy stabilized by the planar stacking of the N-phenylacetamide core[5],[6]. | |